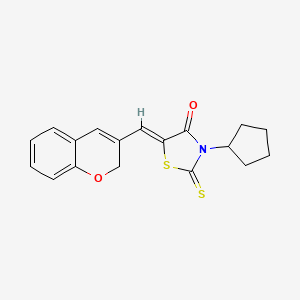
5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a chromene moiety, a cyclopentyl group, and a thioxo-thiazolidinone ring. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted thiazolidinone derivatives
Scientific Research Applications
5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and transcription factors.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(2H-chromen-3-ylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(2H-chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Uniqueness
5-(2H-chromen-3-ylmethylene)-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C18H17NO2S2 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17NO2S2/c20-17-16(23-18(22)19(17)14-6-2-3-7-14)10-12-9-13-5-1-4-8-15(13)21-11-12/h1,4-5,8-10,14H,2-3,6-7,11H2/b16-10- |
InChI Key |
WDBQMMUXSILDQN-YBEGLDIGSA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















